Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate
CAS No.:
Cat. No.: VC16554894
Molecular Formula: C10H9BrN2O3S
Molecular Weight: 317.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrN2O3S |
|---|---|
| Molecular Weight | 317.16 g/mol |
| IUPAC Name | methyl 2-amino-4-bromo-5-methoxy-1,3-benzothiazole-6-carboxylate |
| Standard InChI | InChI=1S/C10H9BrN2O3S/c1-15-8-4(9(14)16-2)3-5-7(6(8)11)13-10(12)17-5/h3H,1-2H3,(H2,12,13) |
| Standard InChI Key | ZTYYDEXDHBJCSF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=C(C=C1C(=O)OC)SC(=N2)N)Br |
Introduction
Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate is a complex organic compound belonging to the class of benzo[d]thiazole derivatives. It features a molecular formula of C10H9BrN2O3S and a molecular weight of approximately 317.16 g/mol. This compound is characterized by a benzo[d]thiazole core, which includes a benzene ring fused to a thiazole ring, along with functional groups such as an amino group, a bromo substituent, and a methoxy group. These structural features contribute to its chemical reactivity and potential biological activities.
Potential Applications and Biological Activities
Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate has garnered interest due to its potential applications in medicinal chemistry. Compounds within this class are recognized for their diverse biological activities, including antimicrobial and anticancer properties. Research indicates that these compounds may exhibit anti-inflammatory and anticancer properties through their ability to modulate biochemical pathways.
| Potential Application | Description |
|---|---|
| Antimicrobial Activity | Potential against various pathogens |
| Anticancer Activity | Potential against cancer cell lines |
| Anti-inflammatory Activity | Potential to modulate inflammatory pathways |
Interaction Studies and Similar Compounds
Interaction studies involving methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate focus on its binding affinity with biological targets such as proteins or enzymes. Preliminary data suggest it may interact with certain receptors or enzymes, but comprehensive studies are required to elucidate these interactions fully.
Several compounds share structural similarities with methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate. Notable examples include:
| Compound Name | Similarity Index |
|---|---|
| Methyl benzo[d]thiazole-6-carboxylate | 0.93 |
| Ethyl 2-aminobenzo[d]thiazole-6-carboxylate | 0.87 |
| Ethyl 2-chloro-6-benzothiazolecarboxylate | 0.87 |
| Methyl 4-methylbenzo[d]thiazole-6-carboxylate | 0.86 |
| 2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate | 0.86 |
These compounds exhibit varying degrees of similarity based on their structural features, which may influence their biological activities and applications.
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